3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

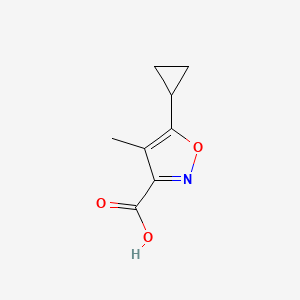

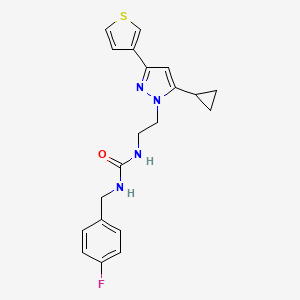

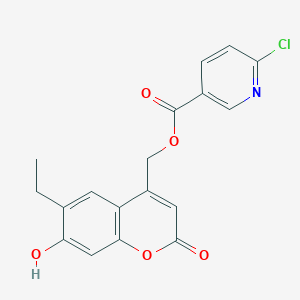

“3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-” is a unique chemical compound. Its empirical formula is C8H9NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-” can be represented by the SMILES stringCC1=NOC(C2CC2)=C1C(O)=O . This indicates that the molecule contains a cyclopropyl group attached to the 5-position of the isoxazole ring, and a methyl group attached to the 3-position . Chemical Reactions Analysis

While specific chemical reactions involving “3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-” are not detailed in the search results, it’s known that 5-Methylisoxazole-3-carboxylic acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It’s also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical and Chemical Properties Analysis

The molecular weight of “3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-” is 167.16 . Unfortunately, the search results do not provide further details on its physical and chemical properties.科学的研究の応用

Immunomodulatory Effects

Isoxazole derivatives, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, have been studied for their immunomodulatory properties. These compounds have shown the ability to modulate lymphocyte subsets and enhance the humoral immune response in mice, suggesting potential for treating autoimmune diseases, infections, or as vaccine adjuvants (Drynda et al., 2015).

Synthesis Methods

Research on isoxazole derivatives includes developing novel synthesis methods. For instance, a versatile three-step procedure for synthesizing 5-substituted 3-isoxazolols without forming byproducts highlights the compound's synthetic versatility and potential application in creating pharmacologically active isoxazoles (Sørensen et al., 2000).

Biological and Pharmacological Activities

Isoxazolecarboxylic acid derivatives exhibit a wide range of biological activities. Studies have shown these compounds to possess immunomodulatory, antimicrobial, and anti-inflammatory properties, indicating their potential in drug development for various diseases. For example, new 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes were synthesized and exhibited potential immunotropic activity, suggesting their utility in immunological research and therapy (Ryng et al., 1999).

Larvicidal Activity

Recent studies have also explored the larvicidal activity of isoxazole derivatives. A study on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones showed that some derivatives possess larvicidal activity against Aedes aegypti, highlighting their potential use in controlling mosquito populations and preventing mosquito-borne diseases (Sampaio et al., 2023).

Safety and Hazards

作用機序

Target of Action

This compound is part of a collection of unique chemicals provided for early discovery researchers

Mode of Action

It is hypothesized that isoxazole esters, a related class of compounds, may act as prodrugs with pyrazinamide-like action . This suggests that the compound could be metabolized in the body to produce an active form that interacts with its targets.

Result of Action

As a unique chemical provided for early discovery researchers, its effects are yet to be fully explored .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that light exposure could potentially affect the stability and action of 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid.

特性

IUPAC Name |

5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-6(8(10)11)9-12-7(4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPLDTLQUQMPHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)

![Bicyclo[3.1.1]heptane-2,4-dione](/img/structure/B2963430.png)

![8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one](/img/structure/B2963434.png)

![3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2963438.png)